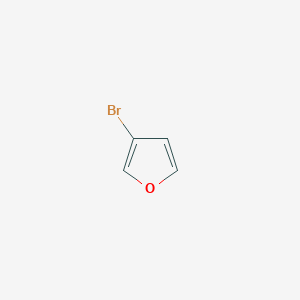

3-Bromofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWLEQZDXOQZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176508 | |

| Record name | 3-Bromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22037-28-1 | |

| Record name | 3-Bromofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22037-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromofuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ2XT7CKM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromofuran: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-bromofuran, a valuable heterocyclic intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The document details key synthesis pathways, including underlying mechanisms, experimental protocols, and comparative quantitative data to aid in methodological selection and optimization.

Synthesis via Metal-Halogen Exchange of Dibromofurans

A prevalent and regioselective method for the synthesis of this compound involves the use of organolithium reagents to perform a metal-halogen exchange on a dibromofuran precursor. The selectivity of this exchange is dictated by the relative acidity of the protons on the furan (B31954) ring, with the α-protons (at the C2 and C5 positions) being more acidic than the β-protons (at the C3 and C4 positions). This difference in acidity allows for selective lithiation and subsequent functionalization or quenching.

From 3,4-Dibromofuran (B150810)

This approach leverages the higher reactivity of the bromine atom at the C4 position (an α-position relative to the oxygen in the lithiated intermediate's resonance form) towards metal-halogen exchange.

Mechanism:

The reaction proceeds via a lithium-halogen exchange, where n-butyllithium preferentially abstracts the bromine atom at one of the α-positions of 3,4-dibromofuran. The resulting 3-bromo-4-lithiofuran is then quenched with a proton source, such as water, to yield this compound.

Experimental Protocol:

-

Materials: 3,4-dibromofuran, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi) in hexanes, water.

-

Procedure:

-

A solution of 3,4-dibromofuran in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of n-butyllithium (1.0-1.1 equivalents) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

The mixture is stirred at -78 °C for 30-60 minutes.

-

The reaction is quenched by the slow addition of water.

-

The reaction mixture is allowed to warm to room temperature.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

-

Quantitative Data for Metal-Halogen Exchange Routes

| Starting Material | Reagents | Temperature (°C) | Time | Product | Yield (%) |

| 3,4-Dibromofuran | 1. n-BuLi in THF 2. H₂O | -78 | 30-60 min | This compound | Good |

| 2,3-Dibromofuran | 1. n-BuLi in THF 2. H₂O | -78 | Not specified | This compound | Not specified |

Note: Specific yield for the 3,4-dibromofuran route is often cited as "good" in literature overviews, suggesting it is a high-yielding reaction, though exact percentages can vary based on specific experimental conditions.

Logical Workflow for Synthesis from 3,4-Dibromofuran

Synthesis from Furoic Acid Derivatives

Another classical and effective route to this compound involves the bromination and subsequent decarboxylation of a furoic acid precursor. This multi-step process allows for the regioselective introduction of the bromine atom.

Mechanism:

The synthesis begins with the bromination of a furoic acid ester, typically at the 4 and 5 positions. The ester is then saponified to the corresponding carboxylic acid salt, followed by decarboxylation, often in the presence of a copper catalyst, to yield the brominated furan. The specific isomer of bromofuran obtained depends on the starting furoic acid and the bromination conditions. To obtain this compound, one would typically start with a precursor that directs bromination to the desired positions, followed by selective removal of other functional groups. A common approach is the bromination of methyl 2-furoate, which primarily yields a mixture of 4,5-dibromo and 5-bromo derivatives. After saponification and decarboxylation, this mixture can lead to 2,3-dibromofuran.[1]

Experimental Protocol (for 2,3-dibromofuran, a related compound): [1]

-

Materials: Methyl 2-furoate, bromine, chloroform, sodium carbonate, quinoline (B57606), copper powder.

-

Procedure:

-

Bromination: To a solution of methyl 2-furoate in chloroform, bromine is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete.

-

Work-up: The reaction mixture is neutralized with an aqueous solution of sodium carbonate. The organic phase is separated, washed, dried, and concentrated to give the brominated methyl furoate.

-

Saponification: The brominated ester is treated with an aqueous solution of sodium hydroxide (B78521) and heated to induce saponification.

-

Acidification: The reaction mixture is acidified to precipitate the brominated furoic acid.

-

Decarboxylation: The dried brominated furoic acid is mixed with quinoline and copper powder and heated to approximately 180 °C to induce decarboxylation.

-

Purification: The product is isolated by distillation from the reaction mixture under reduced pressure.

-

Quantitative Data for Furoic Acid Derivative Routes

| Starting Material | Key Steps | Product | Yield (%) | Reference |

| Methyl 2-furoate | Bromination, Saponification, Decarboxylation | 2,3-Dibromofuran | ~72 (from methyl furoate) | [1] |

Note: While this protocol is for 2,3-dibromofuran, it illustrates the general methodology. The synthesis of this compound from a furoic acid precursor would require a different starting material or selective de-bromination steps.

Signaling Pathway for Furoic Acid Decarboxylation

Synthesis via Halogen Dance Reaction

The halogen dance is a base-catalyzed intramolecular rearrangement of a halogen on an aromatic or heteroaromatic ring.[2] This reaction can be utilized to synthesize this compound from other bromofuran isomers, such as 2-bromofuran.

Mechanism:

The reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The base deprotonates the furan ring at a position adjacent to the bromine atom, forming a lithiated intermediate. This intermediate can then undergo a series of intermolecular bromine transfers with other bromofuran molecules, leading to a mixture of lithiated and brominated furan isomers. The reaction equilibrium is driven by the formation of the most thermodynamically stable lithiated species. Quenching the reaction at the appropriate time can yield the desired isomer.

Experimental Protocol (General):

-

Materials: Bromofuran isomer (e.g., 2-bromofuran), anhydrous THF, lithium diisopropylamide (LDA).

-

Procedure:

-

A solution of the starting bromofuran in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

A solution of LDA is added dropwise.

-

The reaction mixture is stirred for a specific period to allow the halogen dance to occur.

-

The reaction is quenched with a proton source to yield the rearranged bromofuran isomer.

-

The product is isolated and purified using standard techniques.

-

Logical Relationship in Halogen Dance Reaction

Synthesis via Diels-Alder/Retro-Diels-Alder Sequence

This elegant approach, often referred to as the Fechtel synthesis, involves protecting the furan ring as a Diels-Alder adduct, performing the desired chemical transformations on the adduct, and then regenerating the furan ring via a retro-Diels-Alder reaction.

Mechanism:

-

Diels-Alder Reaction: Furan reacts with a suitable dienophile (e.g., maleic anhydride) to form a bicyclic adduct. This temporarily protects the furan's diene system and allows for more controlled reactions on the double bond of the adduct.

-

Bromination: The double bond of the adduct is brominated.

-

Base-induced Elimination: Treatment with a base can induce elimination reactions to form a dihalo-adduct.

-

Retro-Diels-Alder Reaction: The modified adduct is subjected to thermal or chemical conditions that promote a retro-Diels-Alder reaction, regenerating the furan ring, now substituted with bromine at the 3-position, and releasing the dienophile. A patent describes a process where a 4,5-dihalo-3,6-endoxohexahydrophthalic acid salt is treated with a base at elevated temperatures (above 100 °C) to produce 3-halofurans.[3]

Experimental Protocol (Conceptual):

-

Materials: Furan, maleic anhydride (B1165640), bromine, a suitable base, solvent.

-

Procedure:

-

Furan and maleic anhydride are reacted to form the Diels-Alder adduct.

-

The adduct is isolated and then brominated.

-

The brominated adduct is treated with a base to induce elimination.

-

The resulting intermediate is heated to induce the retro-Diels-Alder reaction, and the this compound is collected, often by distillation.

-

Experimental Workflow for Diels-Alder/Retro-Diels-Alder Synthesis

Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) | Reference |

| ¹H NMR | CDCl₃ | δ 7.41 (t, J=1.7, 1H), 7.27 (t, J=0.8, 1H), 6.35 (dd, J=1.9, 0.8, 1H) | [4] |

| ¹³C NMR | Acetone-d₆ | δ 144.9, 142.1, 115.8, 97.9 | [5] |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and challenges. The choice of method will depend on the available starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. Metal-halogen exchange reactions on dibromofurans offer a direct and often high-yielding route. Synthesis from furoic acid derivatives provides a more classical approach with good control over regioselectivity. The halogen dance reaction and the Diels-Alder/retro-Diels-Alder sequence represent more advanced strategies for specific applications. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will aid researchers in the successful synthesis of this important chemical intermediate.

References

- 1. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]

- 2. First halogen dance reactions and their selective prevention on bromofurans [ch.ic.ac.uk]

- 3. US2773882A - Process for preparing 3-halofuran - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 3-Bromofuran (CAS: 22037-28-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran, with the Chemical Abstracts Service (CAS) registry number 22037-28-1, is a heterocyclic organic compound that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring a furan (B31954) ring substituted with a bromine atom at the 3-position, makes it a versatile building block for the synthesis of more complex molecules.[1][2][3] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications, particularly in the realm of pharmaceutical and agrochemical development.[1][4] It is an important synthetic intermediate widely used in pharmaceuticals, agrochemicals, and chemical synthesis.[5]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2][6] When pure, it is colorless, but minor impurities can give it a yellowish hue.[1][2][6] It is typically stabilized with calcium carbonate.[2][6] The compound is soluble in organic solvents like chloroform (B151607) and ethyl acetate (B1210297) but is not very soluble in water.[1][6]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 22037-28-1 | [2][4][7] |

| Molecular Formula | C₄H₃BrO | [2][4][7][8] |

| Molecular Weight | 146.97 g·mol⁻¹ | [2][4][8] |

| Boiling Point | 102.5 to 104 °C | [2][4][9] |

| Density | 1.635 - 1.6606 g/mL at 20-25 °C | [2][4][6][7] |

| Refractive Index (n²⁰/D) | 1.496 | [4][6] |

| Flash Point | 3 °C (37.4 °F) - closed cup | [9] |

| Storage Temperature | -20°C | [1][4] |

Synthesis of this compound

Several synthetic routes to this compound have been developed over the years, reflecting its importance in organic chemistry.

Historical and Modern Synthetic Approaches

Historically, this compound was first obtained as a minor by-product in 1887 from the reaction of 3-bromofuroic acid with calcium hydroxide.[1][2][10] More efficient and deliberate preparations were developed later. Modern methods include:

-

Ortho-metalation: A good yield synthesis from 3,4-dibromofuran (B150810) via ortho-metalation using butyllithium.[1][2][10]

-

Diels-Alder/Retro-Diels-Alder Sequence: An elegant synthesis developed by Fechtel involving a Diels-Alder reaction, bromination, and a subsequent reverse Diels-Alder sequence.[1][2][10]

-

Electrophilic Substitution: A traditional method involving the reaction of bromobenzene (B47551) with furan in the presence of an acidic catalyst like sulfuric acid or trifluoromethanesulfonic acid.[5]

-

Alkali Metal-Catalyzed Bromination: A novel method that uses perchlorates as a bromine source with an alkali metal catalyst, offering advantages like lower reaction temperatures and higher yields.[5]

Experimental Protocol: Synthesis via Lithiation of 3,4-Dibromofuran

This protocol is based on the principle of ortho-metalation, providing a high-yield route to this compound.

Materials:

-

3,4-Dibromofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Quenching agent (e.g., water or ammonium (B1175870) chloride solution)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

A solution of 3,4-dibromofuran in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere of nitrogen or argon.

-

The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

A stoichiometric amount of n-butyllithium solution is added dropwise to the stirred solution. The reaction is highly selective, with the lithium preferentially replacing the bromine at the more acidic α-position.

-

The reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) to ensure complete metal-halogen exchange.

-

The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride while maintaining the low temperature.

-

The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation to yield pure this compound.[1][2][10]

Caption: Workflow for the synthesis of this compound via lithiation.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the interplay between the electron-rich furan ring and the C-Br bond. It readily participates in metal-halogen exchange and deprotonation reactions.

A key reaction involves deprotonation at the C2 position (adjacent to the oxygen atom), which is the most acidic site. This is often achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[11][12] The resulting 2-lithio-3-bromofuran is a powerful nucleophile that can react with various electrophiles.

Alternatively, the bromine atom can be replaced via metal-halogen exchange using organolithium reagents like n-butyllithium, typically at low temperatures, to form 3-lithiofuran.[11] This intermediate, however, can rearrange to the more stable 2-lithiofuran (B141411) if the temperature is allowed to rise.[11] These reactions open pathways to a wide array of 2- and 3-substituted furans.

Caption: Key reaction pathways of this compound.

Applications in Research and Drug Development

This compound is a valuable precursor for 3-substituted furans, a structural motif found in numerous biologically active compounds and pharmaceuticals.[2] Its utility spans a wide range of therapeutic areas.

-

Drug Scaffolds: The 3-substituted furan core is present in chemotherapy agents, HIV drugs, treatments for type 2 diabetes, and drugs for osteoporosis.[2] It is also used in the development of experimental drugs for Alzheimer's disease.[2]

-

Total Synthesis of Natural Products: this compound has been a crucial starting material in the total synthesis of several complex natural products, demonstrating its importance in synthetic chemistry. Notable examples include:

-

Agrochemicals: It serves as a building block in the synthesis of novel agrochemicals.[1]

-

Material Science: The compound is also utilized in the production of advanced materials like polymers and coatings.[4]

Caption: Applications of this compound in synthesis.

Spectroscopic Characterization

Standard spectroscopic techniques are used to identify and characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characteristic of a trisubstituted furan ring. It will show distinct signals for the protons at the C2, C4, and C5 positions, with chemical shifts and coupling constants that are diagnostic for the furan structure.

-

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the furan ring.[13] The carbon atom attached to the bromine (C3) will have a characteristic chemical shift.

-

-

Mass Spectrometry (MS):

-

The electron ionization mass spectrum of this compound shows a characteristic isotopic pattern for a compound containing one bromine atom.[8] Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak (M) will be accompanied by an (M+2) peak of almost identical intensity.[14]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for C-H and C-O stretching and bending vibrations associated with the furan ring.

-

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin.[1]

-

Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from sources of ignition, typically at -20°C under an inert atmosphere.[1][4][9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich history and a broad range of applications in modern organic synthesis. Its well-defined reactivity allows for the controlled introduction of substituents onto the furan ring, making it an indispensable tool for medicinal chemists and materials scientists. The continued exploration of its chemistry promises to unlock new synthetic methodologies and contribute to the development of novel pharmaceuticals and advanced materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 22037-28-1 [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Furan, 3-bromo- [webbook.nist.gov]

- 9. biosynth.com [biosynth.com]

- 10. This compound - Wikiwand [wikiwand.com]

- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 12. reddit.com [reddit.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. youtube.com [youtube.com]

Spectroscopic Profile of 3-Bromofuran: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromofuran (CAS No. 22037-28-1), a key intermediate in the synthesis of various pharmaceutical compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to support researchers, scientists, and drug development professionals in the accurate identification and characterization of this compound.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₄H₃BrO. Its structural elucidation is critically dependent on a combination of spectroscopic techniques. This document summarizes the key spectroscopic data for this compound and provides standardized experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, IR, and MS data for this compound in a structured format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound exhibits distinct signals for the three protons on the furan (B31954) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.44 | Triplet | J₂₅ ≈ 1.5 |

| H-4 | ~6.38 | Triplet | J₄₅ ≈ 2.0 |

| H-5 | ~7.28 | Doublet of Doublets | J₅₂ ≈ 1.5, J₅₄ ≈ 2.0 |

Note: Chemical shifts are typically referenced to a solvent peak (e.g., CDCl₃ at 7.26 ppm). The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals corresponding to the four carbon atoms of the furan ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~143.5 |

| C-3 | ~98.5 |

| C-4 | ~112.0 |

| C-5 | ~140.0 |

Note: Chemical shifts are typically referenced to a solvent peak (e.g., CDCl₃ at 77.16 ppm). Data is based on typical values for substituted furans and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic peaks for C-H and C-O stretching and bending vibrations.

Table 3: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | =C-H Stretch (Aromatic) |

| 1600-1585 | Medium-Strong | C=C Stretch (in-ring) |

| 1500-1400 | Medium-Strong | C=C Stretch (in-ring) |

| 1300-1000 | Strong | C-O Stretch |

| ~875 | Strong | =C-H Bend (out-of-plane) |

| < 700 | Medium | C-Br Stretch |

Note: The spectrum is typically recorded on a neat liquid sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common method for the analysis of volatile compounds like this compound.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 148 | ~98 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 146 | 100 | [M]⁺ (Molecular ion, presence of ⁷⁹Br isotope) |

| 117/119 | ~15 | [M-CHO]⁺ |

| 68 | ~20 | [M-Br]⁺ |

| 39 | ~40 | [C₃H₃]⁺ |

Note: The presence of bromine is indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (¹⁹Br and ⁸¹Br isotopes).[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added, which is set to 0.00 ppm.[2]

¹H NMR Data Acquisition:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the NMR tube into the spectrometer's probe and lock onto the deuterium (B1214612) signal of the solvent.

-

Perform magnetic field homogenization ("shimming") to optimize signal resolution.[2]

-

Set the appropriate acquisition parameters, including a standard single-pulse experiment, a sufficient number of scans (typically 8-16), and a relaxation delay of 1-2 seconds.[2]

¹³C NMR Data Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean.[3]

-

Place a single drop of neat this compound directly onto the ATR crystal.[3]

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

Acquire and average multiple scans to improve the signal-to-noise ratio.[4]

-

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Ionization:

-

Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]

Mass Analysis and Detection:

-

The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a valuable resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to facilitate high-quality, reproducible results in research and development settings.

References

- 1. Furan, 3-bromo- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-depth Technical Guide to the Molecular Structure and Formula of 3-Bromofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromofuran (C₄H₃BrO), a pivotal heterocyclic building block in organic synthesis and pharmaceutical development. This document details its molecular structure, physicochemical and spectroscopic properties, and established synthesis protocols. Furthermore, it explores the reactivity of this compound and its applications as a versatile intermediate in the synthesis of complex molecules, including medicinally important compounds.

Molecular Structure and Formula

This compound is an organic compound characterized by a five-membered furan (B31954) ring, with a bromine atom substituted at the third position.[1][2] Its chemical formula is C₄H₃BrO.[2]

Key Identifiers:

-

IUPAC Name: this compound[2]

-

CAS Number: 22037-28-1[2]

-

Molecular Formula: C₄H₃BrO[2]

-

Molecular Weight: 146.97 g/mol [2]

-

Canonical SMILES: C1=COC=C1Br[2]

-

InChI: InChI=1S/C4H3BrO/c5-4-1-2-6-3-4/h1-3H[2]

-

InChIKey: LXWLEQZDXOQZGW-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[3] It is typically stabilized with calcium carbonate.[1] The compound is insoluble in water but soluble in organic solvents.[3]

| Property | Value | Reference |

| Boiling Point | 103 °C | [3] |

| Density | 1.635 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.496 | [3] |

| Flash Point | 3 °C (closed cup) | [3] |

| Storage Temperature | -20°C | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | Spectra available in databases like SpectraBase. | [4] |

| ¹³C NMR | Spectra available in chemical databases. | [5] |

| Infrared (IR) | FTIR spectra (Neat, ATR, and Vapor Phase) are available. | [2] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available through NIST. | [6] |

Synthesis of this compound

Several synthetic routes to this compound have been established, ranging from classical methods to more recent developments.

Traditional Synthesis: Electrophilic Substitution

A conventional method for synthesizing this compound involves the electrophilic substitution reaction between bromobenzene (B47551) and furan in the presence of an acidic catalyst, such as sulfuric acid or trifluoromethanesulfonic acid.[7] The reaction temperature is typically maintained between room temperature and 80°C.[7] Post-reaction, the product is isolated through extraction and distillation.[7]

Synthesis from 3,4-Dibromofuran (B150810)

A more recent and efficient method involves the ortho-metalation of 3,4-dibromofuran with butyllithium, which yields this compound in good yields.[1]

Diels-Alder/Retro-Diels-Alder Approach

A synthesis of this compound developed by Fechtel utilizes a Diels-Alder reaction, followed by bromination and a reverse Diels-Alder sequence.[1]

Experimental Protocol: Synthesis of this compound via Halogen Exchange (Hypothetical Protocol based on literature)

This protocol describes a potential synthetic route based on the principle of halogen exchange from a more substituted furan precursor.

Materials:

-

3,4-Dibromofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

A solution of 3,4-dibromofuran (1 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

-

The reaction mixture is stirred at -78 °C for 1-2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis due to its versatile reactivity. The bromine atom can be substituted through various cross-coupling reactions, and the furan ring itself can undergo further functionalization.

Lithiation and Functionalization

Selective C2-lithiation of this compound can be achieved using lithium diisopropylamide (LDA) at low temperatures.[8] This lithiated intermediate can then be reacted with various electrophiles to introduce functional groups at the 2-position.

Experimental Protocol: Synthesis of 3-Bromo-2-formylfuran [9]

This protocol details the formylation of this compound at the C2 position.

Materials:

-

This compound

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of freshly prepared LDA (6.80 mmol) in THF (4 ml) at -78°C, this compound (1.00 g, 6.80 mmol) in THF (5 ml) is added slowly.[9]

-

After stirring for 15 minutes, DMF (0.56 ml, 7.20 mmol) in THF (2 ml) is added dropwise.[9]

-

The resulting mixture is stirred for 1 hour at -78°C and then allowed to warm to room temperature.[9]

-

The reaction is quenched with water and extracted with EtOAc (2 x 50 ml).[9]

-

The combined organic extracts are washed with H₂O and brine, then dried over MgSO₄.[9]

-

After removing the solvent under reduced pressure, the residue is purified by column chromatography (silica gel, EtOAc/hexane, 20:80) to afford 3-bromo-2-formylfuran.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The C-H bond at the C2 position of this compound can be arylated using aryl bromides in the presence of a palladium catalyst.[10] This allows for the synthesis of 2,3,5-triarylfurans.[10]

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of 3-substituted furans, a structural motif found in a wide range of therapeutic agents.[1] It has been utilized in the synthesis of:

-

Chemotherapy agents [1]

-

HIV drugs [1]

-

Treatments for type 2 diabetes and osteoporosis [1]

-

Experimental drugs for Alzheimer's disease [1]

-

Natural products such as (+)Cacospongionolide B (an anti-inflammatory sesterterpene) and Rosefuran (an insect sex attractant).[1]

Visualized Workflows

The following diagrams illustrate the synthesis and reactivity of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H3BrO | CID 89164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 22037-28-1 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Furan, 3-bromo- [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. Modular Synthesis of the Pentacyclic Core of Batrachotoxin and Select Batrachotoxin Analogue Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of 3-Bromofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromofuran, a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules, has a rich history spanning over a century. Its discovery was serendipitous, arising as a minor by-product, and its subsequent targeted synthesis has evolved through various methodologies. This technical guide provides a comprehensive overview of the historical milestones in the synthesis of this compound, detailed experimental protocols for key synthetic routes, a comparative analysis of these methods, and a look into its applications in modern drug development.

Introduction

This compound (C₄H₃BrO) is a halogenated five-membered heterocyclic compound that serves as a versatile building block in organic synthesis. The strategic placement of the bromine atom at the 3-position allows for a variety of subsequent chemical transformations, including metal-halogen exchange and cross-coupling reactions, making it an invaluable precursor for the introduction of the 3-furyl moiety into complex molecular architectures. This guide delves into the discovery and the evolution of synthetic routes to this important compound.

Historical Overview and Discovery

The first documented encounter with this compound was in 1887 by H. B. Hill's group, where it was identified as a minor by-product during the distillation of the calcium salt of 3-bromofuroic acid. However, it was not until 1932 that a deliberate and higher-yielding synthesis was reported by Shepard, Nelles, and Johnson, marking a significant step in making this compound more accessible for chemical investigation. Over the decades, several other synthetic approaches have been developed, each with its own advantages and limitations.

Key Synthetic Methodologies

This section details the most significant and historically relevant methods for the synthesis of this compound, providing step-by-step experimental protocols and quantitative data.

Decarboxylation of 3-Bromofuroic Acid (Shepard, Nelles, and Johnson, 1932)

This classical approach represents the first intentional and reasonably efficient synthesis of this compound. The method involves the thermal decomposition of 3-bromofuroic acid in the presence of a copper catalyst.

Experimental Protocol:

-

Preparation of 3-Bromofuroic Acid: 3-Furoic acid is brominated using bromine in a suitable solvent such as carbon disulfide or acetic acid. The resulting 3-bromofuroic acid is then isolated and purified.

-

Decarboxylation: 3-Bromofuroic acid is mixed with quinoline (B57606) and freshly prepared copper powder.

-

The mixture is heated to effect decarboxylation, and the volatile this compound is distilled from the reaction mixture.

-

The distillate is then purified by redistillation to afford pure this compound.

| Parameter | Value |

| Starting Material | 3-Furoic Acid |

| Key Reagents | Bromine, Quinoline, Copper Powder |

| Reaction Type | Electrophilic Bromination, Decarboxylation |

| Reported Yield | Moderate to Good |

Reaction Workflow:

Caption: Workflow for the synthesis of this compound via decarboxylation.

Metal-Halogen Exchange of 3,4-Dibromofuran (B150810) (Gronowitz and Frost)

This method provides a regioselective route to this compound starting from the readily available 3,4-dibromofuran. The more reactive bromine at the 4-position undergoes metal-halogen exchange, followed by quenching of the resulting organolithium species.

Experimental Protocol:

-

Setup: A flame-dried flask under an inert atmosphere (argon or nitrogen) is charged with 3,4-dibromofuran dissolved in a dry ethereal solvent (e.g., diethyl ether or THF).

-

Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of n-Butyllithium: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution of 3,4-dibromofuran. The reaction is stirred at this temperature for a specified time to allow for complete metal-halogen exchange.

-

Quenching: The reaction is quenched by the addition of a proton source, such as water or methanol.

-

Workup: The reaction mixture is allowed to warm to room temperature, and the organic layer is separated, washed with brine, dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

| Parameter | Value |

| Starting Material | 3,4-Dibromofuran |

| Key Reagents | n-Butyllithium, Diethyl Ether/THF |

| Reaction Type | Metal-Halogen Exchange |

| Reported Yield | Good to Excellent |

Reaction Mechanism:

Caption: Mechanism of this compound synthesis from 3,4-dibromofuran.

Diels-Alder/Bromination/Retro-Diels-Alder Approach

This elegant multi-step synthesis utilizes a furan (B31954) as a diene in a Diels-Alder reaction to protect the 2- and 5-positions, allowing for selective bromination at the 3-position, followed by a retro-Diels-Alder reaction to regenerate the furan ring.

Experimental Protocol:

-

Diels-Alder Reaction: Furan is reacted with a suitable dienophile, such as maleic anhydride, to form the Diels-Alder adduct.

-

Bromination: The adduct is then brominated. The double bond in the adduct is more reactive towards electrophilic addition of bromine than the aromatic furan ring would be.

-

Base-Induced Elimination: The resulting dibromo adduct is treated with a base to induce the elimination of HBr, leading to the formation of a double bond.

-

Retro-Diels-Alder Reaction: The brominated adduct is subjected to thermal conditions to induce a retro-Diels-Alder reaction, which releases the dienophile and yields this compound.

| Parameter | Value |

| Starting Material | Furan |

| Key Reagents | Maleic Anhydride, Bromine, Base |

| Reaction Type | Diels-Alder, Bromination, Elimination, Retro-Diels-Alder |

| Reported Yield | Varies depending on specific conditions |

Synthetic Pathway:

Caption: Synthetic pathway for this compound via a Diels-Alder strategy.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Features | Advantages | Disadvantages |

| Decarboxylation | 3-Furoic Acid | Classical method, thermal reaction with copper catalyst. | Historically significant, straightforward concept. | Requires preparation of 3-bromofuroic acid, high temperatures. |

| Metal-Halogen Exchange | 3,4-Dibromofuran | Regioselective lithiation at low temperatures. | High yields, good regioselectivity. | Requires cryogenic conditions and handling of pyrophoric reagents. |

| Diels-Alder Approach | Furan | Multi-step sequence involving protection and deprotection. | Utilizes readily available starting materials. | Multiple steps can lower overall yield, requires careful control of conditions. |

Applications in Drug Development

This compound is a valuable precursor in the synthesis of numerous pharmaceutical agents. Its ability to participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck) allows for the facile introduction of various substituents at the 3-position of the furan ring. This has been exploited in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery as a trace by-product. The development of more efficient and selective methods has made this important building block readily available for applications in research and industry. The choice of synthetic route depends on factors such as the availability of starting materials, scale of the reaction, and the specific requirements of the target molecule. Future developments may focus on more sustainable and atom-economical approaches to this versatile intermediate.

A Comprehensive Review of 3-Substituted Furans: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry and natural product synthesis. Among its various substituted forms, 3-substituted furans have garnered significant attention due to their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates. This technical guide provides an in-depth literature review of the synthesis, biological activities, and therapeutic potential of 3-substituted furans, with a focus on recent advancements relevant to drug discovery and development.

Synthetic Methodologies for 3-Substituted Furans

The construction of the 3-substituted furan core has been the subject of extensive research, leading to the development of a diverse array of synthetic strategies. These methods range from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling and multi-component reactions.

Palladium-Catalyzed Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of substituted furans, offering high efficiency and functional group tolerance.[1] The Suzuki-Miyaura cross-coupling reaction, in particular, provides a robust route to 3-aryl furans.

Table 1: Palladium-Catalyzed Synthesis of 3-Aryl Furans via Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Furan Precursor | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 3-Hydroxyphenylboronic acid | 2-Bromofuran (B1272941) | Pd(OAc)₂, SPhos | 1,4-Dioxane (B91453)/H₂O | 100 | >95 (expected) | [2] |

| 2 | Phenylboronic acid | 3-Bromofuran | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90 | 85 | [3] |

| 3 | 4-Methoxyphenylboronic acid | 3-Iodofuran | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 80 | 92 | [3] |

Rhodium-Catalyzed Hydroformylation

Rhodium-catalyzed hydroformylation of substituted propargylic alcohols offers a regioselective and versatile method for preparing 3-substituted furans under mild conditions.[4] This approach is particularly useful for accessing 3-aryl-substituted furans.[4]

Table 2: Rhodium-Catalyzed Hydroformylation for the Synthesis of 3-Substituted Furans

| Entry | Propargylic Alcohol | Catalyst | Ligand | Solvent | Pressure (CO/H₂) | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 1-Phenylprop-2-yn-1-ol | [Rh(OAc)₂]₂ | PPh₃ | Dichloromethane | 1 atm | RT | 85 |[4] | | 2 | 1-(4-Chlorophenyl)prop-2-yn-1-ol | [Rh(CO)₂Cl]₂ | PPh₃ | Dichloromethane | 1 atm | RT | 82 |[4] | | 3 | 1-(p-Tolyl)prop-2-yn-1-ol | [Rh(OAc)₂]₂ | PPh₃ | Dichloromethane | 1 atm | RT | 88 |[4] |

Three-Component Synthesis

Three-component reactions provide an efficient and atom-economical approach to constructing polysubstituted furans in a single step from readily available starting materials.[5]

Table 3: Three-Component Synthesis of Tetrasubstituted Furans

| Entry | Aldehyde | Amine | Alkyne | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Benzaldehyde | Aniline | Phenylacetylene | CuI | Toluene | 110 | 85 |[5] | | 2 | 4-Chlorobenzaldehyde | 4-Methoxyaniline | Ethyl propiolate | CuI/L-proline | DMSO | 100 | 78 |[5] | | 3 | 2-Naphthaldehyde | Benzylamine | 1-Hexyne | CuBr | Acetonitrile | 80 | 82 |[5] |

Metal-Free Synthesis

To address the cost and toxicity concerns associated with transition metals, metal-free synthetic routes to substituted furans have been developed.[2][6][7] One such approach involves a BF₃·Et₂O mediated formal [4+1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones.[2][6][7]

Table 4: Metal-Free Synthesis of Multi-Substituted Furans

| Entry | α,β-Alkenyl Ketone | Diazirine | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Chalcone (B49325) | 3-Chloro-3-phenyldiazirine (B3267258) | BF₃·Et₂O | Dichloromethane | RT | 68 |[6][7] | | 2 | 4'-Methylchalcone | 3-Chloro-3-phenyldiazirine | BF₃·Et₂O | Dichloromethane | RT | 75 |[6][7] | | 3 | 2-Benzylidenecyclohexan-1-one | 3-Chloro-3-phenyldiazirine | BF₃·Et₂O | Dichloromethane | RT | 50 |[6][7] |

Experimental Protocols

General Experimental Workflow for Synthesis and Characterization

Detailed Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-(furan-2-yl)phenol.[2]

Materials:

-

2-Bromofuran

-

3-Hydroxyphenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Under the inert atmosphere, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL). Stir the mixture for 10 minutes at room temperature.

-

Add 2-bromofuran (1.0 mmol) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 3-(furan-2-yl)phenol.

Detailed Protocol for Metal-Free Synthesis of 2,5-diphenylfuran

This protocol describes a one-flask metal-free synthesis of 2,5-diphenylfuran.[6][7]

Materials:

-

Chalcone (1,3-diphenylprop-2-en-1-one)

-

3-Chloro-3-phenyldiazirine

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, dissolve chalcone (1.0 mmol) and 3-chloro-3-phenyldiazirine (1.2 mmol) in CH₂Cl₂ (10 mL).

-

Irradiate the mixture with a 300W halogen lamp at room temperature for 1-2 hours until the diazirine is consumed (monitored by TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add BF₃·Et₂O (1.0 mmol) to the mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield 2,5-diphenylfuran.

Biological Activities and Therapeutic Potential

3-Substituted furan derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Numerous 3-substituted furan derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Table 5: Anticancer Activity of 3-Substituted Furan Derivatives (IC₅₀ values in µM)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furo[2,3-d]pyrimidine (B11772683) derivative 10b | Breast (HS 578T) | 1.51 (GI₅₀) | [3] |

| Benzo[b]furan derivative 26 | Breast (MCF-7) | 0.057 | [8] |

| Benzo[b]furan derivative 36 | Breast (MCF-7) | 0.051 | [8] |

| Furan-based derivative 4 | Breast (MCF-7) | 4.06 | [9] |

| Furan-based derivative 7 | Breast (MCF-7) | 2.96 | [9] |

Inhibition of Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways and is considered a therapeutic target for type 2 diabetes and obesity. Some 5-aryl-furan derivatives have been identified as competitive PTP1B inhibitors.

PI3K/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several furan derivatives have been shown to inhibit this pathway.[3][8] For instance, novel furo[2,3-d]pyrimidine derivatives have been designed as PI3K/Akt dual inhibitors.[3]

Experimental Workflow for Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of newly synthesized 3-substituted furan derivatives involves a series of in vitro assays.

Protocol for MTT Assay to Determine Cytotoxicity:

This protocol outlines a general procedure for assessing the cytotoxic effects of furan derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

3-Substituted furan derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 3-substituted furan compounds in the culture medium.

-

Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

3-Substituted furans represent a valuable class of heterocyclic compounds with significant potential in drug discovery and development. The diverse and efficient synthetic methodologies available provide access to a wide range of structurally novel derivatives. The demonstrated anticancer activity, coupled with the ability to modulate key signaling pathways such as PTP1B and PI3K/Akt/mTOR, underscores the therapeutic promise of this scaffold. Future research in this area will likely focus on the development of more stereoselective and atom-economical synthetic methods, as well as the elucidation of the precise molecular mechanisms of action for the most potent biologically active 3-substituted furans. This will undoubtedly pave the way for the discovery of new and effective therapeutic agents for a variety of diseases.

References

- 1. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A facile metal-free one-flask synthesis of multi-substituted furans via a BF 3 ·Et 2 O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01472F [pubs.rsc.org]

- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds [mdpi.com]

- 9. Furan synthesis [organic-chemistry.org]

3-Bromofuran: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 3-Bromofuran (CAS No. 22037-28-1). The following sections detail the chemical and physical properties, potential hazards, recommended safety protocols, and emergency procedures to ensure the safe and effective use of this versatile building block in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. It is characterized by the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃BrO | [1] |

| Molecular Weight | 146.97 g/mol | [1] |

| Appearance | Colorless to light yellow or orange-brown liquid | [2][3] |

| Boiling Point | 102.5 - 104 °C | [1] |

| Density | 1.635 - 1.6606 g/mL at 20-25 °C | [3] |

| Flash Point | 3 °C (37.4 °F) - closed cup | [3] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. Insoluble in water. | [3] |

| Stability | Stable under normal temperatures and pressures. Light sensitive. May darken on standing. Usually stabilized with calcium carbonate. | [3][4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure risk.

| PPE Type | Specifications | Source(s) |

| Eye Protection | Tight-sealing safety goggles and a face shield. | |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate protective clothing to prevent skin exposure. | |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge. |

Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

References

An In-depth Technical Guide to the Stability and Decomposition of 3-Bromofuran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated stability and decomposition pathways of 3-bromofuran based on fundamental chemical principles and data from analogous furan (B31954) derivatives. As of the latest literature review, specific quantitative stability studies and detailed decomposition product analysis for this compound are not extensively available in published resources. Therefore, the degradation pathways and experimental protocols outlined herein are proposed based on established knowledge of furan chemistry and should be adapted and validated experimentally.

Executive Summary

This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding its stability and decomposition profile is critical for ensuring the quality, safety, and efficacy of resulting products, as well as for defining appropriate storage and handling procedures. This guide summarizes the known properties of this compound, outlines its potential degradation pathways under various stress conditions, and provides detailed, adaptable experimental protocols for its stability assessment.

Physicochemical Properties and Intrinsic Stability

This compound is a colorless to light yellow liquid that is known to darken upon standing and eventually form resinous materials.[2] It is sensitive to both light and heat, necessitating storage at low temperatures (typically -20°C) under an inert atmosphere to minimize degradation.[3][4] The compound is often stabilized with materials like calcium carbonate.[1] While it is soluble in organic solvents such as chloroform (B151607) and ethyl acetate, it is insoluble in water.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃BrO | [1] |

| Molecular Weight | 146.97 g/mol | [5] |

| Boiling Point | 102.5-104 °C | [1][6] |

| Density | 1.635 - 1.6606 g/mL at 20-25 °C | [1][6] |

| Refractive Index | n20/D 1.496 | [6] |

| Flash Point | 3 °C | [4] |

| Storage Temperature | -20°C | [6] |

Proposed Decomposition Pathways

The inherent reactivity of the furan ring, coupled with the presence of a carbon-bromine bond, suggests several potential pathways for the decomposition of this compound. These include hydrolysis, oxidation, photolysis, and thermal degradation.

Hydrolytic Decomposition (Acid/Base Catalyzed)

The furan ring is susceptible to acid-catalyzed ring opening.[7] In the presence of acid and water, this compound is likely to undergo protonation, followed by nucleophilic attack of water. This would lead to the formation of unstable intermediates that can rearrange to form unsaturated dicarbonyl compounds. The electron-withdrawing nature of the bromine atom may influence the rate and regioselectivity of this process. Basic conditions are generally less harsh on the furan ring itself, but could promote other reactions if nucleophiles are present.

Caption: Proposed acid-catalyzed hydrolytic ring-opening of this compound.

Oxidative Decomposition

Furans are susceptible to oxidation, which can lead to ring cleavage.[8] Autoxidation, reacting with atmospheric oxygen, can lead to the formation of hydroperoxides and subsequently ring-opened products like maleic anhydride (B1165640) derivatives.[8] The presence of the bromine atom may influence the reactivity towards oxidation. Stronger oxidizing agents would likely lead to more extensive degradation.

Caption: Proposed oxidative degradation pathway of this compound.

Photolytic Decomposition

Given its noted light sensitivity, this compound is expected to undergo photolytic degradation.[4] For many brominated aromatic compounds, a primary photodegradation pathway is reductive debromination, where the carbon-bromine bond is cleaved upon absorption of UV light, leading to the formation of furan and bromine radicals.[9] Another potential pathway is photoinduced ring-opening, which can be an intermediate step to photoisomerization.[2]

Caption: Potential photolytic decomposition pathways for this compound.

Thermal Decomposition and Polymerization

At elevated temperatures, furan and its derivatives can undergo complex thermal decomposition reactions.[5] These can involve ring-opening to form carbene intermediates, which can then lead to a variety of smaller molecules.[5] Another significant degradation pathway for furans, especially under acidic conditions or in the presence of electrophiles, is polymerization or resinification.[10] This is consistent with the observation that this compound "resinifies" on standing.[2] This process likely involves electrophilic attack of one furan ring on another, leading to the formation of oligomeric and polymeric materials.

Caption: Proposed pathway for the polymerization/resinification of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound and characterize its degradation products, a forced degradation study should be conducted. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

General Workflow for Forced Degradation Studies

Caption: General experimental workflow for a forced degradation study of this compound.

Detailed Methodologies

4.2.1 Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol, at a known concentration (e.g., 1 mg/mL).

4.2.2 Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Protect from light and store at room temperature.

-

Thermal Degradation: Store the stock solution (and the solid compound) at an elevated temperature (e.g., 80°C) in the dark.

-

Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

4.2.3 Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating this compound from its degradation products.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or phosphoric acid) and acetonitrile or methanol.

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and obtain UV spectra of the degradants.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is an excellent technique for the analysis of this compound and its potential degradation products.[11]

-

Injection: Headspace or direct liquid injection can be used.

-

Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

-

Detection: Mass spectrometry will allow for the identification of degradation products based on their mass spectra.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of isolated degradation products.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 2: Proposed Table for Summarizing Forced Degradation Results

| Stress Condition | Duration | % Degradation of this compound | Number of Degradants | Major Degradant(s) (Retention/Migration Time) |

| 0.1 M HCl (60°C) | 24h | Data to be generated | Data to be generated | Data to be generated |

| 0.1 M NaOH (60°C) | 24h | Data to be generated | Data to be generated | Data to be generated |

| 3% H₂O₂ (RT) | 24h | Data to be generated | Data to be generated | Data to be generated |

| Heat (80°C) | 7 days | Data to be generated | Data to be generated | Data to be generated |

| Light (ICH Q1B) | Specified duration | Data to be generated | Data to be generated | Data to be generated |

Table 3: Proposed Table for Kinetic Analysis of this compound Degradation

| Condition | Rate Constant (k) | Half-life (t½) | Reaction Order | Activation Energy (Ea) |

| Thermal (e.g., 60°C, 70°C, 80°C) | Data to be generated | Data to be generated | Data to be generated | Data to be generated from Arrhenius plot |

| Hydrolytic (e.g., 0.1M HCl at different temps) | Data to be generated | Data to be generated | Data to be generated | Data to be generated from Arrhenius plot |

Conclusion and Recommendations

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. benchchem.com [benchchem.com]

- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 11. orbi.uliege.be [orbi.uliege.be]

3-Bromofuran: A Technical Guide to Commercial Availability, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the reactivity of the carbon-bromine bond, which allows for the facile introduction of various substituents onto the furan (B31954) ring through a range of cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, detailed experimental protocols for its use in common synthetic transformations, and an exploration of the biological activities of its derivatives, particularly their interaction with monoamine transporters.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers in research to bulk quantities. Purity levels are typically high, often exceeding 97%. Below is a summary of prominent suppliers and their typical offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 2.5 g, 10 g |

| Chem-Impex | ≥98% | 5 g, 25 g, 100 g, 250 g, 1 kg |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Contact for details |

| Apollo Scientific | ≥95% | 5 g, 25 g, 100 g |

| Chemvon Biotechnology | 99% min | Gram to bulk quantities |

| MOLBASE | Varies | Wide range of suppliers and quantities |

Physicochemical Properties